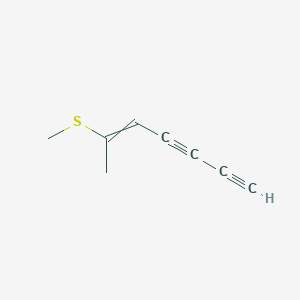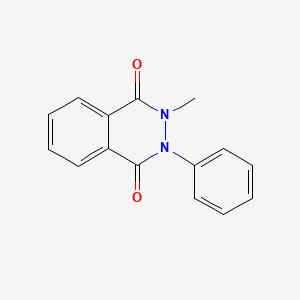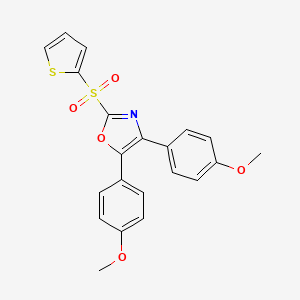![molecular formula C19H22N6O3S B14395883 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine CAS No. 88090-89-5](/img/structure/B14395883.png)
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound consists of a purine derivative linked to a phenylalanine moiety through a sulfanyl butyl carbamoyl chain. The presence of both purine and phenylalanine components suggests potential biological activity and relevance in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine typically involves multiple steps, starting with the preparation of the purine derivative and the phenylalanine derivative. The key steps include:
Preparation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the reaction of 6-chloropurine with thiol-containing compounds to introduce the sulfanyl group.
Preparation of the Phenylalanine Derivative: The phenylalanine derivative can be synthesized through standard peptide coupling reactions, where the amino group of phenylalanine is protected and then coupled with the carbamoyl group.
Coupling Reaction: The final step involves coupling the purine derivative with the phenylalanine derivative through a sulfanyl butyl linker. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (high-performance liquid chromatography) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents like sodium borohydride.
Substitution: The phenylalanine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted phenylalanine derivatives
科学的研究の応用
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用機序
The mechanism of action of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine moiety may interact with nucleotide-binding sites on enzymes or receptors, while the phenylalanine component may facilitate binding to protein targets. The sulfanyl butyl linker provides flexibility and enhances the compound’s ability to interact with diverse biological targets.
類似化合物との比較
Similar Compounds
N-(9H-purin-6-yl)benzamide: A compound with a similar purine structure but different functional groups.
N-{4-[(7H-Purin-6-yl)sulfanyl]butyl}urea: A related compound with a urea linkage instead of a phenylalanine moiety.
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine: A compound with a glycine moiety instead of phenylalanine.
Uniqueness
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is unique due to its combination of a purine derivative and an amino acid derivative, which imparts distinct biological and chemical properties
特性
CAS番号 |
88090-89-5 |
|---|---|
分子式 |
C19H22N6O3S |
分子量 |
414.5 g/mol |
IUPAC名 |
(2S)-3-phenyl-2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]propanoic acid |
InChI |
InChI=1S/C19H22N6O3S/c26-18(27)14(10-13-6-2-1-3-7-13)25-19(28)20-8-4-5-9-29-17-15-16(22-11-21-15)23-12-24-17/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,26,27)(H2,20,25,28)(H,21,22,23,24)/t14-/m0/s1 |
InChIキー |
RPXVONRVHGOKIF-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



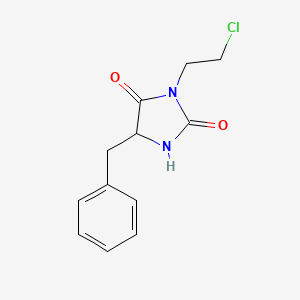
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
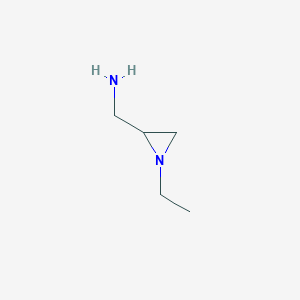

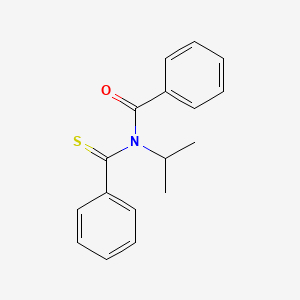
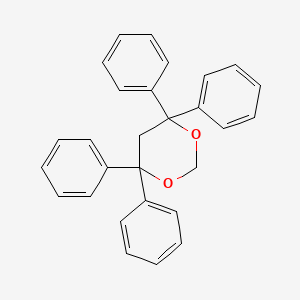
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
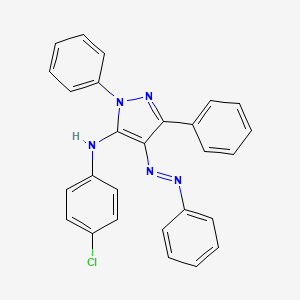
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
